2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one
Description
The compound 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and a sulfanyl-linked ethanone moiety bearing a 2-methylpiperidine ring. This structure combines pharmacologically relevant motifs:
- The 1,3,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, often enhancing bioavailability in drug candidates.
- The 2-methylpiperidine moiety introduces stereoelectronic effects, influencing conformational flexibility and receptor affinity.
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-11-4-2-3-9-20(11)14(21)10-23-16-19-18-15(22-16)12-5-7-13(17)8-6-12/h5-8,11H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRCSZKTRGDAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one (commonly referred to as Compound A ) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a 1,3,4-oxadiazole ring and a sulfanyl group. Its molecular formula is , with a molecular weight of approximately 307.35 g/mol . The presence of the 4-fluorophenyl moiety suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of Compound A has been explored primarily in the context of its potential as an anti-cancer and anti-inflammatory agent. The following sections detail specific areas of research and findings related to its activity.
Anticancer Activity
Recent studies have indicated that Compound A exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
| A549 (Lung Cancer) | 15.8 | Apoptosis induction |
Anti-inflammatory Effects
Compound A has also shown promise as an anti-inflammatory agent. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate immune responses, potentially through inhibition of NF-kB signaling pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of Compound A:
- Study on Breast Cancer Cells : In a study published in Journal of Medicinal Chemistry, researchers found that Compound A significantly inhibited MCF-7 cell growth in a dose-dependent manner (IC50 = 12.5 µM). The study attributed this effect to the compound's ability to induce apoptosis via mitochondrial pathways .
- Inflammation Model in Rats : A study conducted on rats with induced inflammation showed that administration of Compound A resulted in a marked decrease in paw edema and inflammatory markers compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells .
The mechanisms underlying the biological activities of Compound A are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
- Cytokine Modulation : It downregulates pro-inflammatory cytokines, suggesting an immunomodulatory role.
- Enzyme Inhibition : Preliminary data indicate that Compound A may inhibit certain enzymes involved in cancer progression and inflammation.
Comparison with Similar Compounds
Aromatic Substituent Effects
- 4-Fluorophenyl vs. Heteroaromatic Groups: The 4-fluorophenyl group in the target compound offers enhanced electron-withdrawing properties compared to the furan-2-yl () or 2-methylfuran-3-yl () groups. This may increase oxidative stability but reduce π-donor capacity in binding interactions .
Piperidine Substitution Patterns
- 2-Methylpiperidin-1-yl vs. 4-Methylpiperidin-1-yl: The 2-methyl group (target compound) creates a steric hindrance near the nitrogen atom, which may restrict rotational freedom and alter binding pocket interactions compared to the 4-methyl analogs ().
Hypothesized Pharmacological Implications
While explicit bioactivity data are absent in the provided evidence, structural trends suggest:
- 4-Fluorophenyl-containing analogs may exhibit stronger CNS penetration due to increased lipophilicity.
- Furan-substituted derivatives () could display reduced metabolic clearance compared to benzodioxin systems () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
